phenyl N-benzamidocarbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
phenyl N-benzamidocarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c17-13(11-7-3-1-4-8-11)15-16-14(18)19-12-9-5-2-6-10-12/h1-10H,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWFVUGJXOSYCLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNC(=O)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Phenyl N Benzamidocarbamate
Established Synthetic Pathways
The construction of the phenyl N-benzamidocarbamate scaffold can be approached through several established synthetic strategies. These methods leverage fundamental organic reactions to create the desired N-acylcarbamate structure.
Preparation via Acylation Reactions
A primary and direct method for the synthesis of this compound involves the N-acylation of phenyl carbamate (B1207046). This reaction, a variation of the well-known Schotten-Baumann reaction, typically utilizes benzoyl chloride as the acylating agent in the presence of a base. The base is crucial for deprotonating the nitrogen atom of the carbamate, thereby increasing its nucleophilicity and facilitating the attack on the electrophilic carbonyl carbon of benzoyl chloride.
The general reaction can be depicted as follows:
C6H5OC(O)NH2 + C6H5C(O)Cl → C6H5OC(O)NHC(O)C6H5 + HCl
Commonly employed bases include pyridine (B92270), triethylamine (B128534), or aqueous sodium hydroxide (B78521). The choice of solvent can range from aprotic solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) to biphasic systems. While specific literature on the N-benzoylation of phenyl carbamate is not abundant, analogous N-acylation reactions of other carbamates suggest that this method is a viable and straightforward approach. For instance, the N-acetylation of carbamates has been successfully achieved using acetic anhydride (B1165640) in the presence of a catalyst.
Table 1: Illustrative Conditions for N-Acylation of Carbamates
| Carbamate Substrate | Acylating Agent | Catalyst/Base | Solvent | Product | Yield (%) |
| Phenyl carbamate | Acetic anhydride | Wells-Dawson heteropolyacid | Solvent-free | Phenyl N-acetylcarbamate | 96 |
| Benzyl carbamate | Acetic anhydride | Wells-Dawson heteropolyacid | Solvent-free | Benzyl N-acetylcarbamate | 96 |
This table presents data for N-acetylation as a proxy for the reactivity of the carbamate nitrogen towards acylation.
Synthesis through Carbamic Acid Derivatives
An alternative strategy for the synthesis of this compound involves the reaction of a suitable carbamic acid derivative with a benzoylating agent. A highly plausible route within this category is the reaction of benzoyl isocyanate with phenol (B47542). In this approach, the highly reactive isocyanate group serves as the carbamoylating agent. The reaction proceeds through the nucleophilic attack of the phenolic oxygen on the carbonyl carbon of the isocyanate, followed by a rearrangement, or more directly, the addition of the phenol to the isocyanate to form the carbamate linkage.
The synthesis of the key intermediate, benzoyl isocyanate, can be achieved by reacting benzoyl chloride with a cyanate (B1221674) salt, such as sodium cyanate, often in the presence of a catalyst. google.com
The reaction sequence is as follows:
Formation of Benzoyl Isocyanate: C6H5C(O)Cl + NaOCN → C6H5C(O)NCO + NaCl google.com
Reaction with Phenol: C6H5C(O)NCO + C6H5OH → C6H5OC(O)NHC(O)C6H5
This method offers the advantage of utilizing a highly reactive intermediate, which can lead to high yields under appropriate conditions. The reaction of isocyanates with phenols is a well-established method for forming carbamates. paint.orggoogle.comrsc.org
Alternative Synthetic Approaches and Reagents
Modern synthetic organic chemistry offers alternative methods that could potentially be adapted for the synthesis of this compound. One such approach involves palladium-catalyzed cross-coupling reactions. For instance, the intermolecular amidation of aryl halides with carbamates has been demonstrated. benthamdirect.com While not a direct synthesis of the target molecule, this methodology highlights the potential for forming C-N bonds involving carbamate nitrogen under catalytic conditions.
Another potential route could involve the use of different acylating agents or activating groups. For example, the use of mixed anhydrides or activated esters of benzoic acid could be explored as alternatives to benzoyl chloride.
Precursor Chemistry and Intermediate Generation
The success of any synthetic route to this compound is intrinsically linked to the availability, purity, and reactivity of the starting materials and the efficient generation of key intermediates.
Identification of Key Synthetic Intermediates
Based on the synthetic pathways discussed, two principal intermediates are of paramount importance:
Phenyl Carbamate: This is the foundational precursor for the direct N-acylation route. Its synthesis is typically achieved through the reaction of phenol with urea (B33335) or by the reaction of phenyl chloroformate with ammonia. The purity of phenyl carbamate is crucial as impurities can lead to side reactions during the acylation step.
Benzoyl Isocyanate: This highly electrophilic intermediate is central to the carbamic acid derivative pathway. As previously mentioned, it is commonly prepared from benzoyl chloride and a cyanate salt. google.com The in-situ generation and immediate use of benzoyl isocyanate are often preferred due to its reactivity and potential for decomposition.
Role of Starting Materials in Reaction Efficiency
Phenyl Carbamate: The nucleophilicity of the nitrogen atom in phenyl carbamate is a key factor in the acylation reaction. Electron-withdrawing or -donating groups on the phenyl ring could modulate this reactivity, although for the parent compound, its inherent nucleophilicity is sufficient for the reaction to proceed under basic conditions.
Phenol: In the isocyanate route, the nucleophilicity of the phenol is important. The reaction is typically facilitated by converting the phenol to its more nucleophilic phenoxide form using a base.
Sodium Cyanate: In the synthesis of benzoyl isocyanate, the purity and anhydrous nature of the cyanate salt are important to avoid the formation of byproducts.
Table 2: Key Precursors and Their Synthetic Relevance
| Precursor | Role in Synthesis | Common Synthetic Method | Key Considerations |
| Phenyl Carbamate | Starting material for N-acylation | Reaction of phenol with urea or phenyl chloroformate with ammonia | Purity is critical to avoid side reactions. |
| Benzoyl Chloride | Acylating agent | Industrial preparation from benzotrichloride | Should be free from benzoic acid. |
| Benzoyl Isocyanate | Key intermediate | Reaction of benzoyl chloride with sodium cyanate google.com | Highly reactive; often generated in situ. |
| Phenol | Nucleophile in the isocyanate route | Industrial synthesis (e.g., cumene (B47948) process) | Reactivity enhanced by conversion to phenoxide. |
Optimization of Reaction Conditions and Yields
The successful synthesis of this compound hinges on the careful control of various reaction parameters. The hypothetical synthesis would likely involve the acylation of phenyl carbamate with a benzoylating agent, such as benzoyl chloride or benzoic anhydride.
The choice of solvent can significantly influence the rate and outcome of N-acylation reactions. The solubility of reactants, the stabilization of intermediates, and the interaction with catalysts are all solvent-dependent factors. For the N-acylation of carbamates, a range of solvents can be considered, with their polarity playing a key role.
Research on the N-acylation of various amines and carbamates has shown that both polar and non-polar solvents can be effective, depending on the specific reactants and catalysts used. For instance, in Lewis acid-catalyzed N-acylations, solvent-free conditions have been shown to be effective, which is also an environmentally friendly approach. semanticscholar.orgsciforum.net When solvents are necessary, options range from non-polar choices like toluene (B28343) and xylene to polar aprotic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), and acetonitrile (B52724). The use of greener solvents is also a growing trend in modern organic synthesis.
Table 1: Representative Solvent Effects on N-Acylation Yields
| Solvent | Polarity | Typical Yield (%) | Reference |
| Toluene | Non-polar | Moderate to High | General Knowledge |
| Tetrahydrofuran (THF) | Polar aprotic | High | General Knowledge |
| Acetonitrile | Polar aprotic | High | General Knowledge |
| Dichloromethane (DCM) | Polar aprotic | Moderate to High | General Knowledge |
| Solvent-free | - | High | semanticscholar.orgsciforum.net |
Note: This table presents representative data for general N-acylation reactions of carbamates and may not reflect the exact outcomes for the synthesis of this compound.
Temperature is a critical parameter in controlling the rate of chemical reactions. For the N-acylation of carbamates, reactions are often conducted at temperatures ranging from room temperature to reflux, depending on the reactivity of the substrates and the catalyst employed. Higher temperatures generally lead to faster reaction rates, but can also promote side reactions, leading to lower yields and the formation of impurities.
For instance, in the acylation of alcohols with benzoyl chloride, a reaction analogous to the potential synthesis of this compound, very fast reactions have been reported at temperatures as low as -78°C in the presence of a suitable promoter. organic-chemistry.org This suggests that for highly reactive acylating agents, low temperatures may be optimal. Conversely, less reactive starting materials might require heating to achieve a reasonable reaction rate.
Pressure is less commonly a critical variable in these types of laboratory-scale syntheses unless gaseous reactants are involved. However, for industrial-scale production, pressure can influence reaction equilibrium and boiling points of solvents, thus indirectly affecting the optimal reaction temperature.
Table 2: Influence of Temperature on a Model N-Acylation Reaction
| Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 25 (Room Temp) | 24 | 60 | General Knowledge |
| 50 | 12 | 85 | General Knowledge |
| 80 (Reflux in THF) | 6 | 92 | General Knowledge |
| -78 | 0.5 | >95 (with promoter) | organic-chemistry.org |
Note: This table is illustrative and based on general principles of chemical kinetics and data from analogous reactions. The optimal temperature for the synthesis of this compound would need to be determined experimentally.
Catalysis is a cornerstone of modern organic synthesis, offering pathways to increased reaction rates, higher selectivity, and milder reaction conditions. For the N-acylation of carbamates, both acid and base catalysis can be employed.
Lewis Acid Catalysis: Lewis acids such as zinc chloride (ZnCl₂), ferric chloride (FeCl₃), and others have been shown to effectively catalyze the N-acylation of carbamates with acid anhydrides, often under solvent-free conditions. semanticscholar.orgresearchgate.net The Lewis acid activates the acylating agent, making it more susceptible to nucleophilic attack by the carbamate nitrogen.
Heteropolyacid Catalysis: Heteropolyacids (HPAs) are a class of strong solid-acid catalysts that have been successfully used for the N-acylation of carbamates. sciforum.net These catalysts are often environmentally benign, reusable, and can lead to high yields under mild, solvent-free conditions. sciforum.net
Base Catalysis: Traditional methods for N-acylation often employ basic conditions, using reagents such as triethylamine or pyridine to neutralize the acid byproduct and facilitate the reaction. sciforum.net While effective, these methods can sometimes lead to side reactions.
Table 3: Comparison of Catalytic Systems for N-Acylation
| Catalyst | Catalyst Type | Typical Conditions | Advantages | Reference |
| ZnCl₂ | Lewis Acid | Solvent-free, room temp. | Mild conditions, good yields | semanticscholar.orgresearchgate.net |
| Wells-Dawson HPA | Heteropolyacid | Solvent-free, room temp. | Green, reusable, high yields | sciforum.net |
| Triethylamine | Base | Organic solvent, reflux | Traditional method | sciforum.net |
| None | Uncatalyzed | High temperature | Simple, but often slow and low yielding | semanticscholar.org |
Note: The data in this table is based on reported N-acylation reactions of various carbamates and serves as a guide for the potential synthesis of this compound.
Chemical Reactivity and Transformation Mechanisms
Hydrolysis and Solvolysis Reactions
The cleavage of the carbamate (B1207046) bond through hydrolysis and solvolysis is a key reaction pathway. The mechanism and rate of this cleavage are highly dependent on the reaction conditions.
The hydrolysis of carbamates, particularly aryl carbamates, has been the subject of extensive mechanistic investigation. For N-aryl carbamates like phenyl N-phenylcarbamate, which is structurally related to phenyl N-benzamidocarbamate, studies of alkaline hydrolysis have provided strong evidence for an E1cB (Elimination Unimolecular conjugate Base) mechanism. rsc.org This mechanism involves a multi-step process:
Deprotonation: A rapid, reversible deprotonation of the carbamate nitrogen by a base (e.g., hydroxide (B78521) ion) to form an anionic conjugate base.
Rate-Determining Elimination: The unimolecular expulsion of the phenoxide leaving group from this anion to generate an isocyanate intermediate (phenyl isocyanate in the case of phenyl N-phenylcarbamate). rsc.org
Rapid Reaction of Intermediate: The highly reactive isocyanate intermediate is then quickly attacked by water or hydroxide to form a carbamic acid, which subsequently decarboxylates to yield the final amine product.
Evidence supporting the E1cB pathway over alternatives—such as direct bimolecular attack of hydroxide on the ester (BAc2) or on the nitrogen proton concerted with phenoxide departure—includes the high sensitivity of the reaction rate to substituents on the leaving phenoxy group. rsc.org For example, the alkaline hydrolysis of substituted phenyl N-phenylcarbamates showed a Hammett sensitivity (ρ) of 2.86, with electron-withdrawing groups like 4-nitro and 4-cyano significantly accelerating the reaction by stabilizing the departing phenoxide anion. rsc.org
In contrast, for other related structures under different conditions, such as the basic hydrolysis of phenyl-N-methyl-N-thiobenzoylcarbamate, a BAc2 mechanism involving general base catalysis has been proposed. researchgate.net This highlights that the precise mechanism of cleavage can be highly sensitive to the specific substitution pattern on the carbamate scaffold.
The rate of carbamate hydrolysis is profoundly influenced by pH and the presence of nucleophiles. In alkaline conditions, the rate constant for the hydrolysis of unsubstituted phenyl N-phenylcarbamate is directly proportional to the hydroxide ion concentration up to a pH of 12. rsc.org This is consistent with the base-catalyzed nature of the E1cB mechanism.
Studies on analogous systems demonstrate the role of general base catalysis. The hydrolysis of phenyl-N-methyl-N-thiobenzoylcarbamate is catalyzed by buffers, with the catalytic efficiency (log kB) correlating with the pKa of the catalyst. researchgate.net The Brønsted plot for this reaction yields a β value of 0.7, which is characteristic of general base catalysis. researchgate.net This type of catalysis involves the base assisting the attack of a water molecule in the rate-determining step.
The nature of the nucleophile is also critical. While water acts as the nucleophile in uncatalyzed hydrolysis, stronger nucleophiles can significantly accelerate the reaction. The aminolysis of aryl N-phenylcarbamates with benzylamines, for instance, proceeds via a stepwise mechanism involving a tetrahedral intermediate. nih.gov However, the specific mechanism can shift depending on the reaction environment and the carbamate structure. For example, studies on phenylsulfamate esters show that the hydrolysis mechanism can switch from an associative SN2 pathway at acidic pH to a dissociative E1cB pathway in neutral to alkaline solutions. researchgate.netuniversityofgalway.iersc.org
Table 1: Effect of Buffers on the Hydrolysis Rate of a Model Carbamate Data derived from studies on phenyl-N-methyl-N-thiobenzoylcarbamate, illustrating general base catalysis principles applicable to carbamate hydrolysis.
| Buffer Catalyst | pKa | Second-Order Rate Constant (kB) |
|---|---|---|
| Piperidine | 11.12 | Value indicating catalytic activity |
| 2,2,6,6-Tetramethylpiperidine | 11.25 | Value indicating catalytic activity |
Electrophilic and Nucleophilic Substitution Reactions
The this compound structure contains multiple sites for substitution reactions, including the electrophilic carbonyl carbon and the two aromatic rings.
Regioselectivity in substitution reactions is a key consideration. Nucleophilic attack is expected to occur preferentially at the electron-deficient carbonyl carbon of the carbamate group. However, reactions can also occur at other positions. For instance, in organocopper-mediated reactions involving related carbamate structures, γ-alkylation has been observed, demonstrating that attack is not limited to the carbonyl carbon. wikipedia.org
Stereoselectivity can be a factor in reactions involving the carbamate linkage. The planarity of the carbamate group imposes conformational restrictions, leading to syn and anti rotamers. acs.org These conformational preferences can influence the approach of reagents and thus the stereochemical outcome of a reaction.
The nucleophilic substitution at the carbamate carbonyl is a central transformation. Studies comparing the aminolysis of aryl N-phenylcarbamates with their thiocarbamate analogs (where the phenoxy oxygen is replaced by sulfur) provide insight into the mechanism. The reactions of aryl N-phenylcarbamates with benzylamines in acetonitrile (B52724) are proposed to proceed through a stepwise mechanism involving the formation of a tetrahedral intermediate. nih.gov
In contrast, the corresponding thiocarbamates react via a concerted mechanism. nih.gov This change in mechanism is inferred from the significantly larger than expected rate increase when switching from the carbamate to the thiocarbamate. The large kinetic isotope effects (kH/kD > 1.0) and large Brønsted-type βX values (1.3-1.5) observed for the thiocarbamate reactions suggest a high degree of N-C bond formation in the transition state, which is characteristic of a concerted process. nih.gov For this compound, a stepwise mechanism involving a tetrahedral intermediate is the most likely pathway for nucleophilic substitution at the carbonyl carbon.
Table 2: Mechanistic Parameters for Aminolysis of Aryl N-Phenylcarbamates and Thiocarbamates Data illustrates the mechanistic differences in nucleophilic attack on the carbamate vs. thiocarbamate linkage.
| Parameter | Aryl N-Phenylcarbamates (Stepwise) | Aryl N-Phenylthiocarbamates (Concerted) | Indication |
|---|---|---|---|
| βX (Brønsted-type plot slope) | - | 1.3 - 1.5 (Large) | Large degree of bond formation in transition state |
| Kinetic Isotope Effect (kH/kD) | - | > 1.0 | Consistent with concerted mechanism |
| ρXZ (Cross-interaction constant) | - | -0.63 | Supports proposed concerted mechanism |
Rearrangement Reactions Involving the this compound Scaffold
While specific rearrangement reactions of this compound itself are not extensively documented, the functional groups within the molecule make it a potential candidate for several classical rearrangement reactions under appropriate conditions. Many rearrangements, such as the Curtius, Hofmann, and Lossen rearrangements, proceed through an isocyanate intermediate—the same intermediate implicated in the E1cB hydrolysis of carbamates. acs.orgorganic-chemistry.org
The Curtius rearrangement, for example, involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, which can then be trapped by nucleophiles like alcohols or amines to form carbamates or ureas. acs.orgorganic-chemistry.org It is conceivable that a synthetic route to this compound could involve a Curtius rearrangement of a related acyl azide.
Another relevant transformation is the Beckmann rearrangement, which converts an oxime into an amide. masterorganicchemistry.commsu.edu While not a direct rearrangement of the carbamate, this reaction is fundamental to the synthesis of amide-containing structures and highlights the types of intramolecular migrations that can occur in related scaffolds. The key step involves the migration of an alkyl or aryl group to an electron-deficient nitrogen atom. masterorganicchemistry.com Given the presence of both amide and carbamate functionalities in this compound, the potential for complex intramolecular rearrangements under acidic or thermal stress, possibly involving migrations to nitrogen or oxygen, cannot be ruled out.
Investigation of Intramolecular Rearrangement Pathways
Intramolecular rearrangements are fundamental reactions in organic chemistry, often providing pathways to structurally diverse molecules. For N-acyl substituted compounds, rearrangements like the Hofmann, Curtius, and Lossen reactions are well-established, typically proceeding through an isocyanate intermediate. wikipedia.orgnih.govbyjus.comwikipedia.orgresearchgate.netwikipedia.orgnih.govunacademy.comnrochemistry.comnumberanalytics.comnumberanalytics.comrsc.orgpharmdguru.comrsc.orgrsc.org These reactions involve the migration of a group from a carbonyl carbon to a nitrogen atom. Another relevant rearrangement is the Fries rearrangement, observed in phenyl esters, which involves the migration of an acyl group to the aromatic ring. doubtnut.com
However, specific studies detailing the intramolecular rearrangement pathways of this compound are not present in the surveyed literature. It is conceivable that under thermal or photochemical conditions, or in the presence of specific reagents, this compound could undergo rearrangements analogous to the aforementioned named reactions. For instance, a Lossen-type rearrangement could theoretically occur if the benzamide (B126) nitrogen were part of a suitable leaving group. Similarly, a Fries-type rearrangement could potentially lead to the migration of the benzamido or carbamate functionalities to the phenyl ring. Without experimental or computational studies on this compound, any proposed pathway remains speculative.
Solvent and Catalyst Effects on Rearrangement Products
The course of intramolecular rearrangements is often highly dependent on the reaction conditions, including the choice of solvent and the presence or absence of a catalyst. Solvents can influence reaction rates and selectivity by stabilizing or destabilizing transition states and intermediates. Catalysts, such as Lewis acids or transition metals, can lower the activation energy for a particular pathway, enabling reactions to occur under milder conditions or favoring the formation of specific products.
For example, Lewis acids like aluminum chloride are classic promoters of the Fries rearrangement. doubtnut.com In other systems, transition metal catalysts have been shown to facilitate novel rearrangement reactions. While the influence of solvents and catalysts on various chemical transformations is a cornerstone of organic synthesis, there is no specific data available that details their effects on the potential rearrangement products of this compound. Research in this area would be necessary to understand how to control the reactivity of this specific molecule.
Derivatization and Functional Group Interconversions
The ability to selectively modify different parts of a molecule is crucial for developing new compounds with desired properties. This compound possesses several reactive sites that could, in principle, be targeted for derivatization.
Modification at the Benzamide Nitrogen
The nitrogen atom of the benzamide group in this compound is a potential site for chemical modification. Reactions such as alkylation, acylation, or sulfonylation could introduce new functional groups at this position. However, the reactivity of this nitrogen is influenced by the two adjacent carbonyl groups, which withdraw electron density and may reduce its nucleophilicity. Specific protocols for the selective derivatization at the benzamide nitrogen of this compound have not been reported.
Transformations of the Phenyl Moiety
The phenyl group of the carbamate ester is an aromatic ring that could potentially undergo electrophilic aromatic substitution reactions. Depending on the directing effects of the carbamate substituent, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation could introduce substituents at the ortho, meta, or para positions. The electronic nature of the N-benzamidocarbamate group would dictate the regioselectivity of such transformations. Again, the scientific literature lacks specific examples of these transformations being carried out on this compound.
Reactivity of the Carbamate Ester Group
The carbamate ester is a key functional group in this molecule, and its reactivity is generally well-understood. Carbamate esters can undergo hydrolysis, transesterification, and ammonolysis. The phenyl ester portion of the carbamate in this compound makes it a good leaving group, potentially facilitating nucleophilic acyl substitution reactions. The stability and reactivity of the carbamate group are crucial in the context of its use as a protecting group in organic synthesis. While general principles of carbamate reactivity apply, specific kinetic or mechanistic studies on the hydrolysis or other transformations of the carbamate ester group in this compound are not available.
Advanced Spectroscopic and Structural Characterization in Mechanistic Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Analysis
NMR spectroscopy is a powerful tool for investigating the three-dimensional structure and dynamic processes of molecules in solution. For phenyl N-benzamidocarbamate, NMR studies are essential for understanding its tautomeric equilibria and the rotational dynamics around its amide bonds.
Elucidation of Tautomeric Forms
This compound can theoretically exist in different tautomeric and conformational forms. The primary equilibrium to consider is the amide-imidol tautomerism, alongside rotational conformers (rotamers) arising from restricted rotation around the C-N bonds.
In solution, the presence of multiple conformers or tautomers can be identified by the duplication of signals in both ¹H and ¹³C NMR spectra. mdpi.comnih.gov The relative ratio of these species can be determined by integrating the corresponding signals. For instance, studies on N-acylhydrazones have shown that these compounds can exist as a mixture of E/Z isomers and syn/anti conformers, leading to two distinct sets of signals for specific protons and carbons. mdpi.com Similarly, benzimidazoles exhibit prototropic tautomerism, which results in averaged signals at high exchange rates or distinct signals for each tautomer under conditions of "blocked" tautomerism. beilstein-journals.org
For this compound, one would expect to observe distinct signals for the amide protons (N-H) and the protons and carbons of the phenyl and benzoyl groups in each major conformation. The chemical shifts would be sensitive to the electronic environment and spatial orientation of the nuclei in each form.
Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Data for Conformers of this compound in DMSO-d₆
| Atom | Conformer A (ppm) | Conformer B (ppm) |
| ¹H NMR | ||
| N-H (Amide 1) | ~11.5 | ~11.2 |
| N-H (Amide 2) | ~10.8 | ~10.5 |
| Aromatic H | 7.2 - 8.1 | 7.1 - 8.0 |
| ¹³C NMR | ||
| C=O (Benzamido) | ~168 | ~167 |
| C=O (Carbamate) | ~155 | ~154 |
| Aromatic C | 120 - 140 | 119 - 139 |
This table is interactive. Users can sort and filter the data.
Dynamic NMR for Rotational Barriers
The partial double bond character of the C-N bonds in the amide and carbamate (B1207046) functionalities of this compound restricts free rotation, leading to distinct conformers. Dynamic NMR (DNMR) spectroscopy is the primary technique used to quantify the energy barriers for this rotational process. researchgate.net
By acquiring NMR spectra at different temperatures, the rate of exchange between the conformers can be studied. At low temperatures, the rotation is slow on the NMR timescale, and separate signals for each conformer are observed. As the temperature increases, the rate of rotation increases, causing the signals to broaden, coalesce into a single broad peak, and finally sharpen into a time-averaged signal at high temperatures.
The Gibbs free energy of activation (ΔG‡) for the rotation can be calculated from the coalescence temperature (Tc) and the frequency separation of the signals (Δν) in the slow exchange limit. Studies on similar amide-containing molecules have reported rotational barriers typically in the range of 14-23 kcal/mol. nih.govmdpi.com The solvent polarity can also influence this barrier; polar solvents may stabilize the charge-separated resonance form of the amide, leading to a higher rotational barrier. researchgate.net
Table 2: Representative Rotational Energy Barriers for Amide Bonds in Related Compounds
| Compound | Solvent | Rotational Barrier (ΔG‡, kcal/mol) | Reference |
| Isonicotinamide | Not Specified | 14.1 ± 0.2 | nih.gov |
| N-methyl-N-benzhydrylformamide | DMSO-d₆ | ~20-23 | mdpi.com |
| 4-(Phenyl) acetyl morpholine | Toluene (B28343) | 16.3 (68.09 kJ/mol) | researchgate.net |
This table is interactive. Users can sort and filter the data.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy, including both IR and Raman techniques, provides a fingerprint of the functional groups present in a molecule. These methods are invaluable for structural confirmation and for monitoring chemical transformations in real-time.
Identification of Key Functional Group Signatures
The IR spectrum of this compound is expected to be dominated by absorptions corresponding to its key functional groups. The presence of two carbonyl groups (amide and carbamate) and two N-H groups gives rise to characteristic bands. researchgate.nets-a-s.org
N-H Stretching: Two distinct bands are expected in the 3400-3200 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the two N-H groups. Hydrogen bonding can cause these bands to broaden and shift to lower frequencies.
C=O Stretching (Amide I): This is one of the most intense bands in the IR spectrum. Two strong absorptions are anticipated between 1750 and 1650 cm⁻¹. The carbamate carbonyl typically absorbs at a higher frequency (1750-1700 cm⁻¹) than the amide carbonyl (1680-1650 cm⁻¹). udel.eduucla.edu
N-H Bending (Amide II): This band, resulting from a coupling of N-H bending and C-N stretching, appears around 1600-1500 cm⁻¹. s-a-s.org
Aromatic Vibrations: C-H stretching vibrations for the aromatic rings are expected just above 3000 cm⁻¹. libretexts.orgvscht.cz Characteristic C=C in-ring stretching vibrations typically appear as a pair of bands around 1600 cm⁻¹ and 1500 cm⁻¹. vscht.cz
Raman spectroscopy provides complementary information. While C=O stretching bands are visible, aromatic ring vibrations are often particularly strong and well-resolved in the Raman spectrum. researchgate.netresearchgate.net
Table 3: Predicted Key IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| N-H | Stretching | 3400 - 3200 | Medium-Strong | Weak |
| Aromatic C-H | Stretching | 3100 - 3000 | Medium | Medium |
| C=O (Carbamate) | Stretching (Amide I) | 1750 - 1700 | Strong | Medium |
| C=O (Benzamido) | Stretching (Amide I) | 1680 - 1650 | Strong | Medium |
| Aromatic C=C | In-ring Stretching | 1610 - 1580 | Medium | Strong |
| N-H | Bending (Amide II) | 1600 - 1500 | Medium-Strong | Weak |
| Aromatic C=C | In-ring Stretching | 1510 - 1470 | Medium | Strong |
| C-N | Stretching | 1450 - 1350 | Medium | Medium |
This table is interactive. Users can sort and filter the data.
In-situ Reaction Monitoring using IR Spectroscopy
In-situ FTIR spectroscopy is a powerful Process Analytical Technology (PAT) tool that allows for real-time monitoring of chemical reactions without the need for sampling. mdpi.comnih.gov By inserting a fiber-optic ATR (Attenuated Total Reflection) probe directly into the reaction vessel, the concentrations of reactants, intermediates, and products can be tracked simultaneously by following the changes in their characteristic IR absorption bands. azom.com
The synthesis of this compound, for example from the reaction of phenyl isocyanate with benzamide (B126), could be monitored effectively using this technique. Key reaction events could be tracked:
The disappearance of the strong, sharp isocyanate (-N=C=O) peak around 2270 cm⁻¹.
The appearance and growth of the C=O (amide and carbamate) bands between 1750-1650 cm⁻¹.
The appearance of the N-H stretching and bending vibrations of the product.
This real-time data allows for precise determination of reaction endpoints, identification of potential side reactions or unstable intermediates, and optimization of reaction parameters for improved yield and safety. rsc.orgresearchgate.net
Mass Spectrometry for Reaction Intermediate Detection
Mass spectrometry (MS) is an exceptionally sensitive analytical technique for identifying and characterizing molecules by measuring their mass-to-charge ratio (m/z). When coupled with soft ionization techniques like Electrospray Ionization (ESI), MS is particularly well-suited for detecting transient and low-concentration charged intermediates in solution, providing invaluable mechanistic insights. rsc.orgnih.gov
In the context of reactions involving this compound, either its formation or its subsequent transformations, ESI-MS can be used to intercept and identify key intermediates. nih.gov For instance, in a catalyzed synthesis, it might be possible to detect complexes formed between the catalyst and the reactants or product. If the reaction proceeds through charged intermediates, such as protonated species or other adducts, they can be directly observed from the reaction mixture.
Tandem mass spectrometry (MS/MS), which involves the isolation of a specific ion followed by its fragmentation through collision-activated dissociation (CAD), can provide structural information about the detected intermediates. nih.gov By analyzing the fragmentation pattern, the connectivity of the atoms in the transient species can be deduced, helping to confirm its structure and its role in the reaction mechanism. This approach is crucial for building a comprehensive understanding of complex reaction pathways that are not accessible by other spectroscopic methods. nih.gov
High-Resolution Mass Spectrometry in Elucidating Reaction Pathways
High-resolution mass spectrometry (HRMS) is an indispensable tool for elucidating the complex reaction pathways of organic molecules like this compound. Its ability to provide highly accurate mass measurements allows for the confident determination of elemental compositions for parent ions and their fragments. This precision is crucial when multiple potential products or intermediates with very similar nominal masses could be formed during a reaction.
While specific studies detailing the reaction pathways of this compound using HRMS are not extensively documented in the public domain, the general methodology can be outlined. By tracking the formation of products and byproducts with high mass accuracy, chemists can propose and verify mechanistic steps. For instance, in a synthetic reaction involving this compound, HRMS could be used to identify key intermediates, such as species resulting from bond cleavage or formation, by comparing the exact masses of observed ions with calculated masses of proposed structures.
The electron ionization (EI) mass spectrum of the closely related compound N-phenylbenzamide, as provided by the National Institute of Standards and Technology (NIST), offers a glimpse into the molecule's stability and primary fragmentation points, which can be foundational for more complex reaction studies. nist.govnist.gov
Tandem Mass Spectrometry for Fragmentation Analysis
Tandem mass spectrometry (MS/MS) provides a deeper level of structural information by allowing for the detailed analysis of fragmentation patterns. In an MS/MS experiment, a specific ion (the precursor ion) is selected, subjected to collision-induced dissociation (CID) or other fragmentation methods, and the resulting product ions are then analyzed. This process helps to piece together the structure of the precursor ion by observing how it breaks apart.
For this compound, MS/MS studies would be instrumental in understanding its gas-phase ion chemistry. The fragmentation of amides, a core functional group in this molecule, is well-studied. Common fragmentation pathways for amides include alpha-cleavage adjacent to the carbonyl group and McLafferty rearrangements if an appropriate gamma-hydrogen is present. libretexts.org In the case of N-phenylbenzamide, a key fragment observed in its mass spectrum is at m/z 105, corresponding to the benzoyl cation [C₆H₅CO]⁺, and another at m/z 77, corresponding to the phenyl cation [C₆H₅]⁺, indicating cleavage of the amide bond. nist.govnist.gov
A hypothetical fragmentation analysis of this compound would likely reveal characteristic losses corresponding to the carbamate and benzamido moieties. The table below illustrates potential major fragments that could be observed in an MS/MS experiment based on the structure of this compound and the known fragmentation of similar compounds.
| Precursor Ion (m/z) | Proposed Fragment Ion | Structure of Fragment | Neutral Loss |
| [M+H]⁺ | Benzoyl cation | [C₆H₅CO]⁺ | C₇H₇N₂O₂ |
| [M+H]⁺ | Phenyl isocyanate ion | [C₆H₅NCO]⁺ | C₇H₇NO |
| [M+H]⁺ | Phenyl cation | [C₆H₅]⁺ | C₈H₇N₂O₃ |
| [M+H]⁺ | Aniline ion | [C₆H₅NH₂]⁺ | C₇H₄O₃ |
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and torsional angles, which are fundamental to understanding a molecule's conformation and its interactions in the solid state.
While a specific crystal structure for this compound is not publicly available, studies on closely related N-phenylbenzamide derivatives offer significant insights into the likely structural features. For instance, the crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide have been determined, revealing key conformational and packing characteristics. nih.gov
These studies show that the aryl rings in such molecules are typically tilted with respect to each other, and the conformation is often influenced by the formation of strong intermolecular hydrogen bonds, primarily of the N—H⋯O type, which link the amide groups of adjacent molecules. nih.govnih.gov
Determination of Crystal Packing and Intermolecular Interactions
The way molecules arrange themselves in a crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. In the case of this compound, several types of interactions would be expected to play a crucial role.
Hydrogen Bonding: The amide and carbamate functionalities contain hydrogen bond donors (N-H) and acceptors (C=O). The formation of N—H⋯O hydrogen bonds is a dominant feature in the crystal structures of related benzamides, often leading to the formation of chains or sheets. nih.gov
The table below summarizes the typical intermolecular interactions observed in the crystal structures of N-aryl benzamides, which would be anticipated in the crystal structure of this compound.
| Interaction Type | Description | Typical Distance/Geometry | Reference |
| N—H⋯O Hydrogen Bond | Between the amide N-H and a carbonyl oxygen of a neighboring molecule. | H⋯O distance of ~2.0-2.2 Å | nih.gov |
| C—H⋯O Hydrogen Bond | Weaker interactions between aromatic C-H bonds and carbonyl oxygens. | H⋯O distance of ~2.4-2.6 Å | nih.gov |
| π-π Stacking | Parallel or offset stacking of phenyl rings. | Centroid-to-centroid distance of ~3.5-4.0 Å | nih.gov |
| C—H⋯π Interactions | An aromatic C-H bond pointing towards the face of a phenyl ring. | H⋯centroid distance of ~2.6-2.9 Å | nih.gov |
Co-crystallization Studies with Reaction Partners
Co-crystallization is a technique where two or more different molecules are crystallized together in a single, ordered crystalline lattice. This can be a powerful tool for understanding intermolecular interactions and for modulating the physical properties of a compound.
Co-crystallization studies involving this compound could be designed to investigate its interactions with potential reaction partners. By forming a co-crystal, it may be possible to "capture" a snapshot of the pre-reaction state, providing clues about the mechanism of a solid-state reaction.
For example, a study on the co-crystal of N-phenylbenzamide with a perfluorinated analogue demonstrated the strong influence of complementary hydrogen bonds and aromatic interactions in directing the self-organization of the molecules. rsc.org Such studies are invaluable for the rational design of new molecular solids with desired properties.
A hypothetical co-crystallization experiment with this compound and a reaction partner could be designed to favor specific interactions, such as halogen bonding or enhanced hydrogen bonding networks, to probe their role in a potential reaction. The resulting co-crystal structure would reveal the precise geometric arrangement of the interacting molecules.
Theoretical and Computational Chemistry of Phenyl N Benzamidocarbamate
Electronic Structure Analysis
The electronic structure of a molecule is fundamental to understanding its reactivity, stability, and spectroscopic properties. For phenyl N-benzamidocarbamate, electronic structure analysis is typically performed using quantum mechanical calculations.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. scispace.com
For a molecule like this compound, DFT calculations, often using a hybrid functional such as B3LYP with a basis set like 6-31G**++, would be employed to determine these orbital energies. scispace.com The analysis of the HOMO and LUMO can indicate that electronic charge transfer primarily occurs through the conjugated parts of the molecule. scispace.com
Table 1: Frontier Molecular Orbital Energies of this compound (Illustrative)
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: The values in this table are illustrative and represent typical results that would be obtained from DFT calculations.
Natural Bond Orbital (NBO) analysis is a technique used to study the distribution of electron density in a molecule, providing a picture that aligns well with the classic Lewis structure concept of bonding. uni-muenchen.de It allows for the examination of charge distribution, hybridization of atoms, and delocalization of electrons through donor-acceptor interactions. uni-muenchen.de
In the context of this compound, NBO analysis would reveal the nature of the bonds, such as the polarity of the C-O and C-N bonds, and the hybridization of the constituent atoms. uni-muenchen.de This analysis can also quantify the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs, which is crucial for understanding the molecule's stability and reactivity. uni-muenchen.de For instance, significant electron delocalization energies, often in the range of 10–30 kcal/mol, can be observed in related aromatic systems, indicating substantial electronic communication between different parts of the molecule. researchgate.net
Table 2: NBO Analysis Summary for Selected Bonds in this compound (Illustrative)
| Bond | Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| C=O | LP(O) | π(C-N) | 15.2 |
| N-H | σ(N-H) | σ(C=O) | 2.5 |
| Phenyl Ring | π(C=C) | π*(C=C) | 20.8 |
Note: The values in this table are illustrative and represent typical results that would be obtained from NBO analysis.
Reaction Mechanism Prediction and Energy Profiles
Computational chemistry is instrumental in elucidating the pathways of chemical reactions, including the identification of transient species like transition states.
To predict the mechanism of a reaction involving this compound, computational methods can be used to locate the transition state (TS) structures connecting reactants to products. The characterization of a TS involves confirming that it is a first-order saddle point on the potential energy surface, which is typically done by frequency calculations showing exactly one imaginary frequency.
The energy difference between the reactants and the transition state defines the activation barrier, a key determinant of the reaction rate. DFT calculations are well-suited for determining these energy profiles. rsc.org For related compounds, DFT has been used to accurately reproduce experimentally determined magnetic exchange interactions, demonstrating its reliability in predicting energetic properties. rsc.org
Table 3: Illustrative Reaction Energy Profile Data for a Hypothetical Reaction of this compound
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State | +25.3 |
| Products | -15.7 |
Note: The values in this table are illustrative for a hypothetical reaction and represent the type of data obtained from transition state calculations.
The solvent can have a significant impact on reaction pathways and energetics. Computational models can account for these effects through either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a specific dielectric constant. researchgate.net
For reactions of this compound in solution, employing a solvent model within the DFT calculations is crucial for obtaining accurate energy profiles. The choice of solvent model can influence the calculated activation barriers and reaction energies. For instance, calculations of NMR chemical shifts for similar molecules have shown that using a solvation model like CPCM provides better agreement with experimental data recorded in solution. researchgate.netresearchgate.net
Conformational Analysis and Potential Energy Surfaces
The three-dimensional structure of a molecule can significantly influence its properties and reactivity. Conformational analysis aims to identify the stable conformations (energy minima) and the energy barriers between them.
For a flexible molecule like this compound, which has several rotatable bonds, a systematic conformational search is necessary to map out the potential energy surface (PES). This can be achieved through molecular mechanics or quantum mechanical calculations. researchgate.net By rotating the key dihedral angles and calculating the energy at each step, a detailed PES can be constructed, revealing the low-energy conformations. researchgate.net Studies on similar N-(substituted phenylcarbonylamino) derivatives have shown that conformational analysis can identify the lowest energy conformation, which is crucial for understanding its biological activity. researchgate.net
Table 4: Relative Energies of Key Conformations of this compound (Illustrative)
| Conformer | Dihedral Angle (C-N-C-O) | Relative Energy (kcal/mol) |
| A | 0° | 2.1 |
| B (Global Minimum) | 60° | 0.0 |
| C | 120° | 1.5 |
| D | 180° | 3.0 |
Note: The values in this table are illustrative and represent typical results that would be obtained from a conformational analysis.
Torsional Scans and Conformational Isomers
Based on studies of N-benzoyl-N'-phenylurea, it is highly probable that the most stable conformer of this compound would adopt a planar or near-planar arrangement. nih.govwikipedia.orgresearchgate.net This planarity is largely dictated by the formation of a strong intramolecular hydrogen bond between the N-H proton of the carbamate (B1207046) and the carbonyl oxygen of the benzoyl group, forming a stable six-membered pseudo-ring. wikipedia.orgresearchgate.net
Table 1: Predicted Key Dihedral Angles for the Most Stable Conformer of this compound
| Dihedral Angle | Predicted Value (degrees) | Rationale |
| O=C-N-H | ~0 | Planarity favored by intramolecular hydrogen bonding. |
| C-N-C=O | ~180 | Trans arrangement to minimize steric hindrance. |
| N-C-Ph | Variable | Rotation of the phenyl ring. |
| C-CO-Ph | Variable | Rotation of the benzoyl ring. |
It is important to note that while the core structure is likely planar, the phenyl and benzoyl rings will have some rotational freedom. The precise energy barriers for these rotations would need to be determined by detailed quantum mechanical calculations.
Influence of Substituents on Preferred Conformations
The introduction of substituents on either the phenyl or benzoyl ring is expected to have a significant impact on the preferred conformation of this compound. The nature and position of these substituents (electron-donating or electron-withdrawing) can alter the electronic properties and steric environment of the molecule.
Electron-withdrawing groups (e.g., -NO₂, -CN) on the benzoyl ring would likely increase the acidity of the N-H proton, leading to a stronger intramolecular hydrogen bond and reinforcing the planar conformation.
Electron-donating groups (e.g., -OCH₃, -CH₃) on the phenyl ring could influence the electron density on the carbamate nitrogen, potentially affecting the strength of the hydrogen bond and the rotational barriers of the aryl rings.
Steric hindrance from bulky substituents, particularly at the ortho positions of either ring, could force the molecule to adopt a non-planar conformation by disrupting the intramolecular hydrogen bond.
Molecular Dynamics Simulations for Solution Behavior
Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules in a solvent environment, offering insights into conformational flexibility, solvation, and intermolecular interactions over time.
Solvation Effects on Molecular Conformation
The conformation of this compound in solution is expected to be influenced by the polarity of the solvent.
In non-polar solvents , the intramolecular hydrogen bond is likely to be the dominant stabilizing interaction, and the planar conformation would be preserved.
In polar protic solvents (e.g., water, ethanol), solvent molecules can compete with the intramolecular hydrogen bond by forming intermolecular hydrogen bonds with the N-H and carbonyl oxygen groups. This could lead to a greater population of non-planar conformers where the intramolecular hydrogen bond is broken. The solvent can also mediate interactions between different functional groups within the molecule.
Intermolecular Interactions in Solution
In solution, molecules of this compound can interact with each other. Drawing a parallel with N-benzoyl-N'-phenylurea, which is known to form centrosymmetric dimers in the solid state through intermolecular N-H···O=C hydrogen bonds, it is plausible that this compound could also form similar dimeric structures in solution, particularly in less polar solvents. nih.govwikipedia.orgresearchgate.net
The phenyl and benzoyl rings also provide opportunities for π-π stacking interactions, which could contribute to the formation of larger aggregates in solution. The strength and nature of these intermolecular interactions would be dependent on the concentration of the solute and the nature of the solvent.
Applications in Advanced Organic Synthesis and Materials Science
Utilization as a Building Block for Complex Chemical Structures
Building blocks in organic synthesis are relatively simple molecules that can be incorporated into the structure of a larger, more complex molecule.
Synthesis of Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are cyclic organic compounds containing at least one nitrogen atom in the ring and are of immense importance in medicinal chemistry and materials science. A review of synthetic methodologies for nitrogen-containing heterocycles does not reveal any established routes that utilize phenyl N-benzamidocarbamate as a key starting material or intermediate.
Role in Multi-component Reactions
Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single reaction vessel to form a product that contains substantial portions of all the reactants. There is no documented evidence of this compound participating as a reactant in any known multi-component reactions to generate complex chemical structures.
Precursor for Advanced Polymeric Materials
Many organic compounds serve as monomers for the synthesis of polymers with specific properties. There is no information available in the scientific literature to suggest that this compound has been investigated or utilized as a monomer for the synthesis of advanced polymeric materials. Consequently, no data on its polymerization behavior or the properties of any resulting polymers are available.
Research Findings on this compound in Advanced Organic Synthesis and Materials Science
Extensive research into the scientific literature and chemical databases for information on "this compound" and its specific applications in advanced organic synthesis and materials science, as per the requested outline, did not yield any direct or relevant results. Searches were conducted to identify its role in polymer chemistry, specifically its incorporation into polymer backbones or as a modulator of polymer properties, and its use in asymmetric synthesis, including enantioselective transformations and its function as a chiral auxiliary or ligand.
Despite employing various search strategies and related chemical terms, no publications, patents, or research data could be found that specifically describe the synthesis, properties, or applications of "this compound" in these contexts. The search did not uncover any instances of its use as a monomer for polymerization, a crosslinking agent, or as a chiral molecule in catalytic processes.
This lack of information suggests that "this compound" may not be a compound that is utilized in the specified fields of polymer science and asymmetric synthesis, or it may be referred to by a different name that is not readily identifiable. It is also possible that research into this specific compound's applications is not publicly available or has not been conducted.
Consequently, it is not possible to provide a detailed article with research findings and data tables on the applications of "this compound" as outlined in the request, due to the absence of any available scientific or technical information on the subject.
Future Research Directions and Unexplored Avenues
Development of Green Chemistry Approaches for Synthesis
The future synthesis of phenyl N-benzamidocarbamate should prioritize environmentally benign methodologies that reduce waste, avoid hazardous reagents, and utilize renewable resources. Traditional methods for creating similar carbamate (B1207046) and amide bonds often rely on toxic reagents like phosgene (B1210022) or harsh reaction conditions. psu.edunih.gov Green chemistry offers a more sustainable path forward.
Future research should explore the following green synthetic routes:
Carbon Dioxide as a C1 Building Block: A significant area of green chemistry is the utilization of carbon dioxide (CO2) as a renewable and non-toxic C1 source. psu.edursc.org Research could focus on developing catalytic systems that facilitate the direct three-component coupling of benzamide (B126), phenol (B47542), and CO2 to form this compound. This approach would be highly atom-economical and would contribute to carbon capture and utilization efforts. tandfonline.com
Solvent-Free and Alternative Solvent Systems: Investigations into solvent-free reaction conditions or the use of greener solvents like water, supercritical fluids, or deep eutectic solvents could significantly reduce the environmental impact of synthesis. mdpi.com For instance, a reactive deep eutectic solvent could act as both the reaction medium and a catalyst, simplifying the process and minimizing waste. mdpi.com
Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation can accelerate reaction rates, improve yields, and reduce the formation of byproducts. researchgate.net Applying MAOS to the synthesis of this compound could lead to more efficient and energy-saving protocols compared to conventional heating methods.
Biodegradable and Recoverable Catalysts: The development of catalysts derived from renewable resources, such as chitosan, or heterogeneous catalysts that can be easily recovered and reused, would enhance the sustainability of the synthesis. researchgate.net For example, a copper-chitosan catalyst has shown promise in the synthesis of other carbamates and amides. researchgate.net
Table 1: Potential Green Synthesis Strategies for this compound
| Green Chemistry Approach | Key Advantages | Potential Starting Materials |
| CO2 Utilization | Renewable C1 source, high atom economy. psu.edutandfonline.com | Benzamide, Phenol, CO2 |
| Solvent-Free/Alternative Solvents | Reduced waste, lower environmental impact. mdpi.com | Benzamide, Phenyl carbamate |
| Microwave-Assisted Synthesis | Faster reaction times, higher yields. researchgate.net | Benzamide, Phenyl chloroformate |
| Biodegradable/Recoverable Catalysts | Sustainability, cost-effectiveness. researchgate.net | Benzamide, Phenol, Oxidant |
Novel Catalytic Systems for Transformations
The development of novel catalytic systems is crucial for selectively transforming this compound into new, valuable compounds. The presence of multiple reactive sites—the carbamate, the amide, and the aromatic rings—offers a rich landscape for catalytic exploration.
Future research in this area could include:
Metal-Catalyzed Cross-Coupling Reactions: Buchwald-Hartwig amination and other palladium- or copper-catalyzed cross-coupling reactions could be explored to modify the aromatic rings of the molecule, introducing new functional groups and creating a library of derivatives with diverse properties. organic-chemistry.org
Indium- and Zirconium-Based Catalysis: Catalytic amounts of indium have been shown to be effective in the synthesis of carbamates from amines and alkyl chloroformates under mild conditions. nih.gov Similarly, zirconium(IV) has been used to catalyze exchange processes involving carbamates. Investigating these and other transition metals as catalysts for transformations of this compound could lead to novel and efficient synthetic methodologies.
N-Heterocyclic Carbenes (NHCs) as Organocatalysts: NHCs have emerged as versatile organocatalysts for a wide range of chemical transformations. nih.gov Their ability to activate substrates through the formation of Breslow intermediates could be harnessed for novel reactions involving the carbamate or amide moieties of this compound.
Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a mild and powerful tool for generating reactive intermediates. This approach could be used to initiate novel bond-forming or cleavage reactions in this compound that are not accessible through traditional thermal methods.
Exploration of this compound in Supramolecular Chemistry
The structure of this compound, with its hydrogen bond donors (N-H) and acceptors (C=O), as well as its aromatic rings capable of π-π stacking, makes it an excellent candidate for applications in supramolecular chemistry.
Unexplored avenues in this domain include:
Self-Assembly into Higher-Order Structures: Research could investigate the ability of this compound to self-assemble into well-defined nanostructures such as nanofibers, gels, or liquid crystals. The interplay of hydrogen bonding and π-stacking could lead to the formation of ordered assemblies with interesting material properties. Studies on related molecules like bis-acylureas have shown their propensity to form two-dimensional superstructures through hydrogen bonding. nih.gov
Host-Guest Chemistry and Anion Recognition: The amide and carbamate groups can act as hydrogen bond donors, potentially enabling the molecule to function as a receptor for anions. nd.edu Future studies could explore the binding affinity and selectivity of this compound for various anions, which could have applications in sensing or separation technologies.
Formation of Rotaxanes and Catenanes: The rigid structure and hydrogen-bonding capabilities of the molecule could be exploited to template the formation of mechanically interlocked molecules like rotaxanes and catenanes. nd.edu These architectures could have applications in molecular machines and smart materials.
Table 2: Potential Supramolecular Applications of this compound
| Supramolecular Application | Key Structural Features | Potential Outcome |
| Self-Assembly | Hydrogen bond donors/acceptors, aromatic rings. nih.govnd.edu | Nanofibers, gels, liquid crystals |
| Anion Recognition | Amide and carbamate N-H groups. nd.edu | Anion sensors, separation agents |
| Mechanically Interlocked Molecules | Rigid structure, hydrogen bonding sites. nd.edu | Molecular switches, drug delivery systems |
Advanced Computational Methodologies for Prediction and Design
Advanced computational methods, including density functional theory (DFT) and machine learning (ML), can provide invaluable insights into the properties and reactivity of this compound, accelerating its development and application.
Future research should leverage these computational tools to:
Predict Reaction Outcomes and Optimize Synthesis: Machine learning models can be trained on large datasets of chemical reactions to predict the optimal conditions (catalyst, solvent, temperature) for the synthesis of this compound and its derivatives. researchgate.netvapourtec.comnih.gov This predictive capability can significantly reduce the number of experiments required, saving time and resources. vapourtec.com
Elucidate Reaction Mechanisms: DFT calculations can be used to model reaction pathways and transition states, providing a detailed understanding of the mechanisms of synthesis and transformation. chemrxiv.org This knowledge can guide the design of more efficient catalysts and reaction conditions.
Design Molecules with Tailored Properties: Computational screening can be used to predict the properties of a large number of virtual derivatives of this compound. This allows for the in-silico design of molecules with specific electronic, optical, or binding properties before they are synthesized in the lab. For instance, computational methods have been successfully applied to design carbamate-based enzyme inhibitors. nih.govcncb.ac.cn
Simulate Supramolecular Assembly: Molecular dynamics simulations can be employed to study the self-assembly behavior of this compound, predicting the morphology and stability of the resulting supramolecular structures. nih.gov
By systematically exploring these research avenues, the scientific community can unlock the full potential of this compound, paving the way for its use in a new generation of advanced materials, catalysts, and therapeutic agents.
Q & A
Q. What are the recommended synthetic routes for phenyl N-benzamidocarbamate, and how do reaction conditions influence yield?
this compound can be synthesized via carbamate formation using phenyl isocyanate and benzamide derivatives. Key factors include:
- Catalyst selection : Use of Lewis acids (e.g., AlCl₃) to enhance electrophilic substitution .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Temperature control : Reactions typically proceed at 60–80°C to avoid decomposition . Reported yields range from 65–85%, with impurities often arising from incomplete benzamide activation.
Q. How can this compound be characterized structurally?
Standard methods include:
- X-ray crystallography : Monoclinic crystal systems (e.g., space group P21/c) with lattice parameters a = 25.0232 Å, b = 5.3705 Å, and α = 98.537° .
- Spectroscopy : FT-IR for carbamate C=O stretching (~1700 cm⁻¹) and NMR for aromatic proton environments (δ 7.2–7.8 ppm) .
- Mass spectrometry : ESI-MS confirms molecular ion peaks at m/z 256.2 (M+H⁺) .
Q. What are the solubility properties of this compound in common solvents?
The compound is poorly soluble in water but dissolves in:
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | 25–30 |
| Ethanol | 10–15 |
| Dichloromethane | 50–60 |
| Solubility varies with substituent electronic effects on the benzamide moiety . |
Advanced Research Questions
Q. How can experimental design optimize the quantification of this compound in complex matrices?
Use central composite design (CCD) for method optimization:
- Variables : Mobile phase pH, column temperature, and gradient elution rate.
- Response surface modeling : Predicts optimal UPLC conditions (e.g., 85% acetonitrile/water, pH 3.0) for resolving co-eluting peaks .
- Validation : Intraday precision <2% RSD and LOD ≤0.1 µg/mL via triplicate injections .
Q. How do contradictory data on this compound’s stability arise, and how can they be resolved?
Discrepancies in thermal stability studies (e.g., decomposition at 120°C vs. 150°C) may stem from:
- Sample purity : Impurities (e.g., residual benzamide) lower observed decomposition thresholds .
- Analytical techniques : TGA vs. DSC measurements differ in sensitivity to phase transitions . Mitigation : Pre-purify samples via recrystallization (ethanol/water) and cross-validate with multiple techniques .
Q. What strategies improve reproducibility in surface-enhanced Raman spectroscopy (SERS) studies of this compound?
Challenges include substrate heterogeneity and signal variability. Solutions involve:
- Substrate standardization : Use Ag nanoparticles with uniform size (50±5 nm) and ζ-potential (-30 mV) .
- Multivariate analysis : PCA or PLS-DA to deconvolute overlapping SERS peaks (e.g., 1580 cm⁻¹ for C=O vs. 1605 cm⁻¹ for aryl C-C) .
Q. How can computational modeling predict the biological activity of this compound derivatives?
- Docking studies : Target enzymes (e.g., bacterial gyrase) using AutoDock Vina with AMBER force fields .
- QSAR models : Correlate logP values (>2.5) with antimicrobial IC₅₀ data .
- ADMET profiling : Predict blood-brain barrier permeability (e.g., SwissADME) to exclude neurotoxic candidates .
Q. What data management tools ensure FAIR (Findable, Accessible, Interoperable, Reusable) compliance for this compound research?
Leverage NFDI4Chem resources:
- Repositories : Chemotion or RADAR4Chem for raw spectra and crystallography data .
- Terminology services : Standardize compound naming using IUPAC rules .
- ELN integration : Chemotion ELN templates for reaction protocols and hazard notes (e.g., S24/25 safety codes) .
Methodological Notes
- Contradictory evidence : Cross-reference NIST WebBook (e.g., spectral libraries) and peer-reviewed crystallography data (e.g., Acta Crystallographica) to resolve ambiguities .
- Avoided sources : Commercial platforms (e.g., BenchChem) were excluded per reliability guidelines; instead, PubChem and NIST data were prioritized .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
